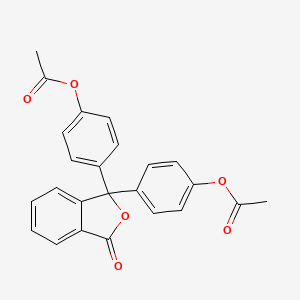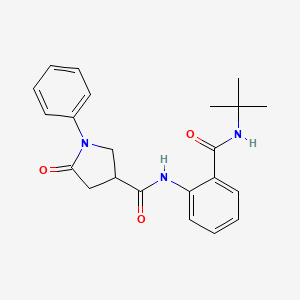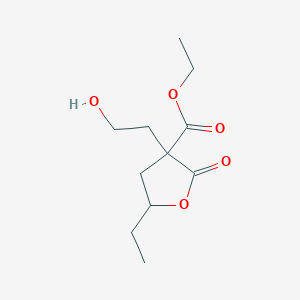
3,3-Bis(4-acetoxyphenyl)phthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate is an organic compound with the molecular formula C24H18O6 and a molecular weight of 402.40 g/mol . This compound belongs to the class of benzofurans and is characterized by its unique structure, which includes a diacetate group attached to a phenylene ring system. It is primarily used in organic synthesis and research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate typically involves the reaction of isobenzofuran derivatives with phenylene diacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The diacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Comparación Con Compuestos Similares
Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.
Phenylene diacetate derivatives: Compounds with phenylene diacetate groups but different core structures.
Uniqueness: (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate is unique due to its specific combination of benzofuran and phenylene diacetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
5449-84-3 |
|---|---|
Fórmula molecular |
C24H18O6 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
[4-[1-(4-acetyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O6/c1-15(25)28-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)29-16(2)26)22-6-4-3-5-21(22)23(27)30-24/h3-14H,1-2H3 |
Clave InChI |
UQJULZIHROYMOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)






![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)

![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)

![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
